molecular formula C14H16 B1598436 2,6-Diethylnaphthalene CAS No. 59919-41-4

2,6-Diethylnaphthalene

Cat. No. B1598436
CAS RN: 59919-41-4
M. Wt: 184.28 g/mol
InChI Key: CJJFFBINNGWEBO-UHFFFAOYSA-N
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Description

2,6-Diethylnaphthalene (2,6-DIN) is a chemical compound belonging to the class of naphthalenes. It is a colorless, crystalline solid with a molecular formula of C14H16. It is a derivative of naphthalene, which is an aromatic hydrocarbon found in coal tar and petroleum. 2,6-DIN is a versatile compound that has a wide range of applications in both scientific research and industry. It is used as a starting material for the synthesis of other compounds and as a solvent for organic compounds.

Scientific Research Applications

Thermodynamic Properties and Fluorescence

Santos et al. (2016) conducted a study on the thermodynamic properties and fluorescence of 2,6-diethylnaphthalene. They measured vapor pressures, determined molar enthalpies of combustion, and used differential scanning calorimetry to determine fusion properties. Additionally, they evaluated the thermodynamic stability in crystalline and gaseous phases and investigated fluorescence spectroscopy measurements in solution and solid state. This study highlights the material's physical properties and potential applications in fluorescence technologies (Santos, Oliveira, Ribeiro da Silva, & Monte, 2016).

Catalysis and Methylation

Research by Zhao et al. (2008) focused on shape-selective methylation of 2-methylnaphthalene over hydrothermally treated HZSM-5 zeolite catalysts. They used this compound as part of their study, showing its role in catalytic processes and its significance in chemical synthesis, particularly in selective methylation reactions (Zhao et al., 2008).

Sensor Technology

Hosu et al. (2016) developed a peroxynitrite sensor using this compound. They investigated the electropolymerization of this compound on screen printed carbon electrodes, highlighting its utility in electrochemical sensor technology. This application shows its potential in medical and environmental monitoring devices (Hosu, Constantinescu-Aruxandei, Jecu, Oancea, & Doni, 2016).

Advanced Polymer Material Synthesis

Nie et al. (2012) explored the shape-selective methylation of 2-methylnaphthalene for the synthesis of 2,6-dimethylnaphthalene, a key precursor for polyethylenenaphthalate. This study underscores the role of this compound in the production of advanced polymer materials, crucial for various industrial applications (Nie, Janik, Guo, & Song, 2012).

properties

IUPAC Name

2,6-diethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16/c1-3-11-5-7-14-10-12(4-2)6-8-13(14)9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJFFBINNGWEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208637
Record name Naphthalene, 2,6-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59919-41-4
Record name Naphthalene, 2,6-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059919414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 2,6-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diethylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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